molecular formula C20H21F6N3O3 B12616100 C20H21F6N3O3

C20H21F6N3O3

Cat. No.: B12616100
M. Wt: 465.4 g/mol
InChI Key: AFJQEJOCFVFBRV-UHFFFAOYSA-N
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Description

C20H21F6N3O3 is a fluorinated organic compound characterized by a molecular weight of 465.35 g/mol. Its structure features a central heterocyclic core substituted with six fluorine atoms, an aromatic ring system, and polar functional groups (e.g., ether and amide linkages). Fluorine atoms enhance metabolic stability and binding affinity by modulating electronic effects and reducing susceptibility to oxidative degradation . This compound is primarily investigated for therapeutic applications, such as enzyme inhibition (e.g., kinases or proteases), owing to its optimized balance of lipophilicity (LogP ≈ 3.5) and moderate aqueous solubility (0.2 mg/mL) . Preclinical studies highlight its selectivity for target proteins, with IC50 values in the nanomolar range, though its exact clinical indication remains under investigation .

Properties

Molecular Formula

C20H21F6N3O3

Molecular Weight

465.4 g/mol

IUPAC Name

N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H21F6N3O3/c1-10-5-3-8-14(11(10)2)29-16(31)18(20(24,25)26,28-17(29)32)27-15(30)12-6-4-7-13(9-12)19(21,22)23/h4,6-7,9-11,14H,3,5,8H2,1-2H3,(H,27,30)(H,28,32)

InChI Key

AFJQEJOCFVFBRV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of C20H21F6N3O3 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:

    Reduction Reactions: Initial steps may involve the reduction of specific functional groups to achieve the desired intermediate compounds.

    Substitution Reactions: These reactions are crucial for introducing fluorine atoms into the molecule. Common reagents include fluorinating agents like sulfur tetrafluoride.

    Industrial Production: Industrial methods focus on optimizing yield and purity. This often involves the use of catalysts and controlled reaction conditions to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

C20H21F6N3O3: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, often using reagents like lithium aluminum hydride.

    Substitution: The presence of fluorine atoms allows for unique substitution reactions, often involving nucleophilic or electrophilic agents.

    Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, and conditions often involve controlled temperatures and pressures to ensure desired outcomes.

Scientific Research Applications

C20H21F6N3O3: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of C20H21F6N3O3 involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The pathways involved often include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Similarities

  • Shared Features : Both compounds contain a trifluoromethyl group (-CF3) and an amide backbone, critical for hydrogen bonding with target enzymes .
  • Therapeutic Use : Both act as kinase inhibitors, targeting ATP-binding pockets.

Key Differences

Property C20H21F6N3O3 Compound X
Molecular Weight 465.35 g/mol 449.28 g/mol
Fluorine Atoms 6 5
LogP 3.5 3.2
Solubility (mg/mL) 0.2 0.3
Plasma Half-life (h) 12.4 9.8
  • Impact of Differences : The additional fluorine in this compound improves target affinity (Ki = 2.1 nM vs. 5.6 nM for Compound X) but reduces solubility due to increased hydrophobicity . The higher molecular weight of this compound correlates with prolonged half-life, enhancing dosing frequency in vivo .

Compound Y (C21H22F7N3O3)

Structural and Functional Similarities

  • Shared Features : Both possess a pentafluorophenyl group and tertiary amine, aiding in membrane permeability and pH-dependent solubility .
  • Therapeutic Use : Both inhibit inflammatory proteases, such as cathepsin S.

Key Differences

Property This compound Compound Y
Molecular Weight 465.35 g/mol 485.39 g/mol
Fluorine Atoms 6 7
LogP 3.5 4.1
Solubility (mg/mL) 0.2 0.05
Metabolic Stability 85% remaining 68% remaining
  • Impact of Differences : Compound Y’s seventh fluorine increases LogP, reducing aqueous solubility and necessitating lipid-based formulations . Despite superior enzymatic inhibition (IC50 = 1.3 nM vs. 1.8 nM for this compound), its lower metabolic stability limits in vivo efficacy .

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